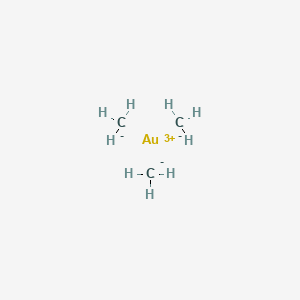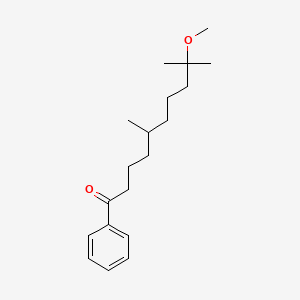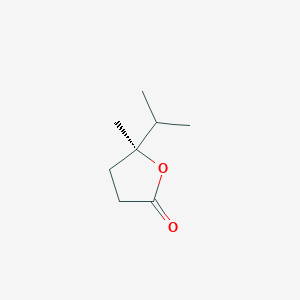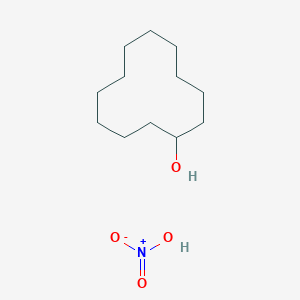
Gold(3+) trimethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold(3+) trimethanide is a compound that features gold in the +3 oxidation state, coordinated with three methanide ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gold(3+) trimethanide typically involves the reaction of gold(III) chloride with methanide ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The general reaction can be represented as: [ \text{AuCl}_3 + 3 \text{CH}_3^- \rightarrow \text{Au(CH}_3\text{)}_3 + 3 \text{Cl}^- ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Gold(3+) trimethanide undergoes various types of chemical reactions, including:
Oxidation: Gold(3+) compounds can be oxidized to higher oxidation states under specific conditions.
Reduction: These compounds can be reduced to gold(I) or elemental gold using reducing agents.
Substitution: Ligands in this compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like phosphines or halides in the presence of suitable solvents.
Major Products Formed:
Oxidation: Higher oxidation state gold compounds.
Reduction: Gold(I) compounds or elemental gold.
Substitution: Gold(3+) complexes with different ligands
Scientific Research Applications
Gold(3+) trimethanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the synthesis of gold nanoparticles, which have applications in electronics, catalysis, and medicine .
Mechanism of Action
The mechanism of action of gold(3+) trimethanide involves its interaction with biological molecules, such as proteins and DNA. The compound can form stable complexes with these molecules, leading to inhibition of their function. This property is particularly useful in the development of anticancer drugs, where this compound can induce apoptosis in cancer cells by disrupting cellular processes .
Comparison with Similar Compounds
Gold(3+) trimethanide can be compared with other gold(III) compounds, such as gold(III) chloride and gold(III) bromide. While these compounds share similar oxidation states and coordination geometries, this compound is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Similar compounds include:
- Gold(III) chloride (AuCl3)
- Gold(III) bromide (AuBr3)
- Gold(III) iodide (AuI3)
Properties
CAS No. |
61137-11-9 |
|---|---|
Molecular Formula |
C3H9Au |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
carbanide;gold(3+) |
InChI |
InChI=1S/3CH3.Au/h3*1H3;/q3*-1;+3 |
InChI Key |
BEKYRINHNQELIA-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)



![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)



